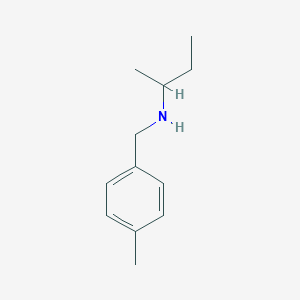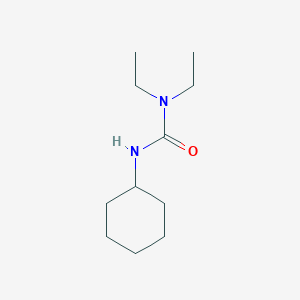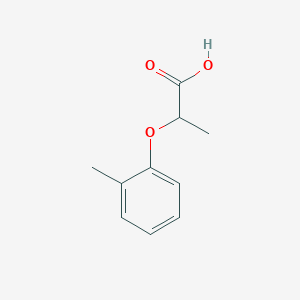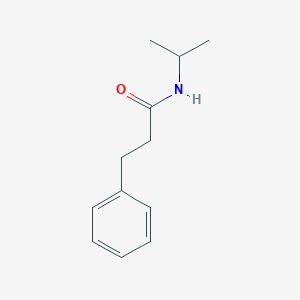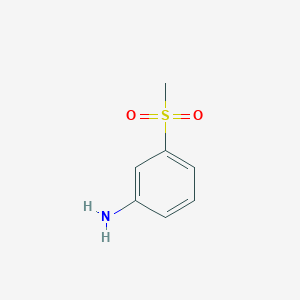
3-(Metilsulfonil)anilina
Descripción general
Descripción
“3-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by the IUPAC name “3-(methylsulfonyl)aniline” and has the InChI code "1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3" . It is used in the preparation of substituted pyrazolopyrimidines as IRAK4 kinase inhibitors .
Synthesis Analysis
The synthesis of “3-(Methylsulfonyl)aniline” can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinates salts .
Molecular Structure Analysis
The “3-(Methylsulfonyl)aniline” molecule contains a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .
Chemical Reactions Analysis
The chemical reactions involving “3-(Methylsulfonyl)aniline” primarily involve sulfonylation of aniline derivatives with sulfinates salts, mediated by visible light . This reaction is key to the synthesis of “3-(Methylsulfonyl)aniline” and other similar compounds .
Physical And Chemical Properties Analysis
“3-(Methylsulfonyl)aniline” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 403.3±37.0 °C at 760 mmHg, and it has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol, and the flash point is 197.7±26.5 °C .
Aplicaciones Científicas De Investigación
Investigación farmacéutica
3-(Metilsulfonil)anilina es un compuesto que ha llamado la atención en la investigación farmacéutica debido a su potencial como bloque de construcción para el desarrollo de fármacos. Su grupo sulfonilo es una parte funcional clave en muchos compuestos farmacológicamente activos. Por ejemplo, se puede utilizar para sintetizar derivados de sulfonamida, que son conocidos por sus propiedades antibacterianas. Además, la porción de anilina se puede derivatizar para crear compuestos que pueden interactuar con varios objetivos biológicos .
Ciencia de los materiales
En la ciencia de los materiales, la this compound se puede utilizar para modificar las propiedades de los polímeros. La introducción de grupos sulfonilo en los polímeros puede mejorar su estabilidad térmica, haciéndolos adecuados para aplicaciones de alta temperatura. Además, estos polímeros modificados pueden exhibir una mejor solubilidad en solventes orgánicos, lo cual es beneficioso para el procesamiento y la aplicación en recubrimientos y adhesivos .
Síntesis química
Este compuesto sirve como intermedio en la síntesis de moléculas más complejas. Su reactividad permite reacciones de sulfonilación selectivas en condiciones suaves. Esto es particularmente útil en la funcionalización en etapas tardías de los fármacos, donde la introducción de un grupo sulfonilo puede alterar significativamente las propiedades farmacocinéticas de una molécula terapéutica .
Química analítica
En la química analítica, this compound puede ser parte de la síntesis de colorantes y cromóforos. Estos compuestos son esenciales en el desarrollo de ensayos y sensores, donde actúan como indicadores al cambiar de color en respuesta a analitos específicos. Esta aplicación es crucial en el monitoreo ambiental y el diagnóstico .
Desarrollo agroquímico
El grupo sulfonilo en this compound también es significativo en el desarrollo de agroquímicos. Se puede utilizar para crear herbicidas y pesticidas con mecanismos de acción específicos. La capacidad de diseñar compuestos que se dirijan a enzimas o receptores particulares en las plagas puede conducir a prácticas agrícolas más efectivas y respetuosas con el medio ambiente .
Catálisis
This compound se puede emplear en catálisis, particularmente en el desarrollo de organocatalizadores. Estos catalizadores se utilizan en varias reacciones químicas para aumentar la eficiencia y la selectividad. La presencia tanto del grupo sulfonilo como de la anilina puede facilitar la formación de puentes de hidrógeno con los sustratos, lo cual es un factor clave en muchos procesos catalíticos .
Safety and Hazards
“3-(Methylsulfonyl)aniline” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .
Direcciones Futuras
While specific future directions for “3-(Methylsulfonyl)aniline” are not mentioned in the search results, it’s worth noting that indole derivatives, which include “3-(Methylsulfonyl)aniline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the aniline compound .
Molecular Mechanism
The molecular mechanism of action of 3-(Methylsulfonyl)aniline is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .
Propiedades
IUPAC Name |
3-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPJRQKQLLRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330234 | |
| Record name | 3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35216-39-8 | |
| Record name | 3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
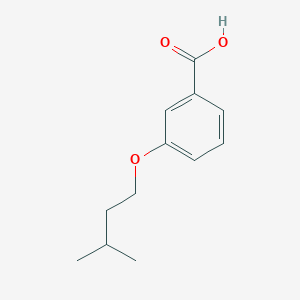
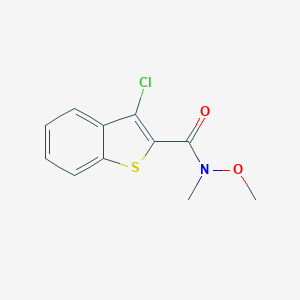
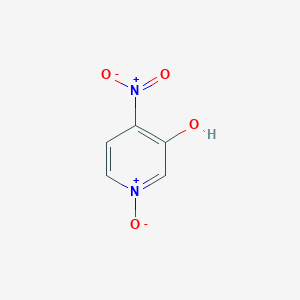
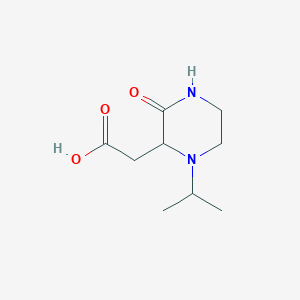
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

